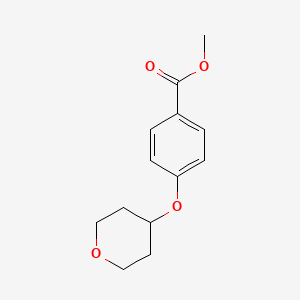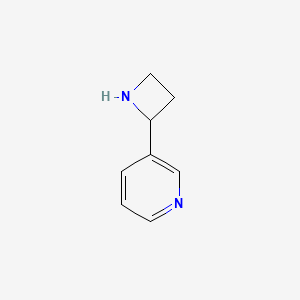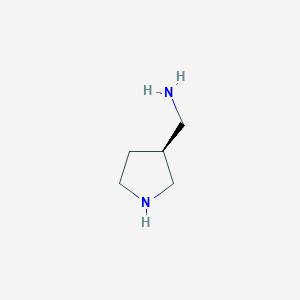
(S)-Pyrrolidin-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pyrrolidin-3-ylmethanamine is a chiral amine with the molecular formula C5H12N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-ylmethanamine can be achieved through several methods. One common approach involves the reduction of pyrrolidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting pyrrolidin-3-ol is then subjected to reductive amination with formaldehyde and ammonium chloride to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of pyrrolidin-3-one in the presence of ammonia. This method offers high yields and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Pyrrolidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
(S)-Pyrrolidin-3-ylmethanamine is used as a chiral building block in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for the treatment of conditions such as depression and anxiety .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mécanisme D'action
(S)-Pyrrolidin-3-ylmethanamine exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, lacking the methanamine group.
Pyrrolidin-2-one: A ketone derivative with different reactivity.
Prolinol: A hydroxylated derivative with distinct biological activity.
Uniqueness
(S)-Pyrrolidin-3-ylmethanamine is unique due to its chiral nature and the presence of both an amine and a pyrrolidine ring. This combination allows for specific interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
[(3S)-pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1 |
Clé InChI |
OQCUGPQOZNYIMV-YFKPBYRVSA-N |
SMILES isomérique |
C1CNC[C@@H]1CN |
SMILES canonique |
C1CNCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



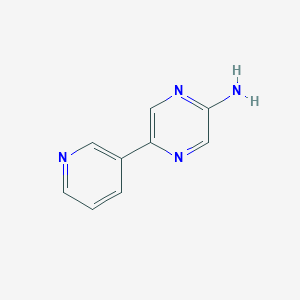
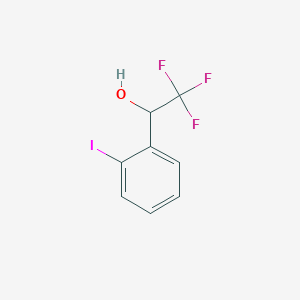

![tert-Butyl (5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carbamate](/img/structure/B8774455.png)
![2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8774456.png)
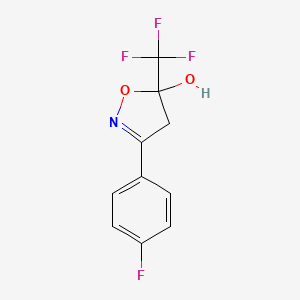
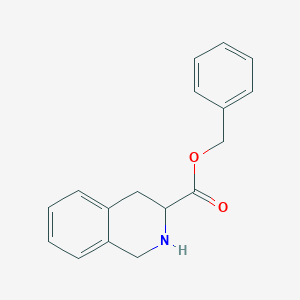
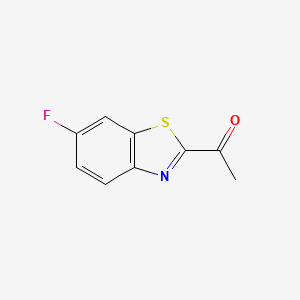
![5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde](/img/structure/B8774496.png)
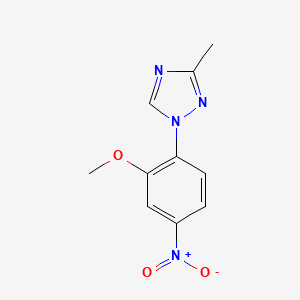
![N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8774506.png)
